Trifluoromethanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMCEJHCFYSIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3SO3H, CHF3O3S | |
| Record name | Trifluoromethanesulfonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Trifluoromethanesulfonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt) | |
| Record name | Trifluoromethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID2044397 | |
| Record name | Trifluoromethanesulfonic acid | |
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Molecular Weight |
150.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless hygroscopic liquid; [Merck Index] | |
| Record name | Trifluoromethanesulfonic acid | |
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CAS No. |
1493-13-6 | |
| Record name | Trifluoromethanesulfonic acid | |
| Source | CAS Common Chemistry | |
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| Record name | Trifluoromethanesulfonic acid | |
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| Record name | Methanesulfonic acid, 1,1,1-trifluoro- | |
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| Record name | Trifluoromethanesulfonic acid | |
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| Record name | Trifluoromethanesulphonic acid | |
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| Record name | TRIFLIC ACID | |
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Fundamental Mechanistic Investigations of Trifluoromethanesulfonic Acid Catalysis
Protonation Equilibria and Generation of Activated Intermediates in Acidic Media
The catalytic cycle of most triflic acid-mediated reactions commences with the protonation of the substrate. This initial step is governed by the principles of acid-base chemistry and leads to the formation of activated species that are susceptible to subsequent chemical transformations.
Understanding Substrate Protonation and Acid-Base Interactions
Due to its immense strength, triflic acid can protonate a wide variety of organic functional groups, even those that are weakly basic. ontosight.ai For instance, the interaction of triflic acid with alcohols leads to the formation of oxonium ions, which are precursors to carbocations upon the loss of water. Similarly, carbonyl compounds such as ketones and aldehydes are protonated on the oxygen atom to generate highly electrophilic oxocarbenium ions. beilstein-journals.org
The extent of protonation is dictated by the pKa of the substrate and the superacidic nature of triflic acid. In many instances, the protonation is essentially quantitative. The low nucleophilicity of the triflate anion ensures that it does not readily compete with other nucleophiles in the reaction mixture, thereby allowing the protonated intermediate to participate in the desired reaction pathway. wikipedia.org
Studies involving the interaction of acetonitrile (B52724) with triflic acid have revealed the formation of a variety of cationic species, with the product distribution being dependent on the molar ratio of the reactants. In an excess of the acid, diprotonated N-acetylacetamidine is observed as the major product. researchgate.net
The protonation of conjugated enones in triflic acid can lead to the formation of O-protonated species, which are sufficiently electrophilic to react with arenes. beilstein-journals.org In some cases, double protonation can occur, leading to highly reactive dicationic intermediates. tandfonline.com For example, 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo a double protonation in triflic acid, a C-protonation on the carbon bearing the nitro group and an O-protonation of the nitro group, which is a key step in their subsequent cyclization. tandfonline.com
Generation of Highly Reactive Electrophilic Species
The protonation of substrates by triflic acid is often the gateway to generating a diverse array of highly reactive electrophilic species. The nature of the generated electrophile is contingent on the structure of the starting material.
Acylium Ions: Carboxylic acids and their derivatives can be protonated by triflic acid to form acylium ions (R-C≡O⁺). These are powerful electrophiles that are central to Friedel-Crafts acylation reactions, enabling the introduction of acyl groups onto aromatic rings. mdpi.com
Iminium and Nitrilium Ions: Amides, when treated with triflic anhydride (B1165640) (a derivative of triflic acid), can be activated to form highly electrophilic iminium or nitrilium ions. tcichemicals.com These intermediates are key in various cyclization and functionalization reactions.
Superelectrophiles: In the realm of superacid chemistry, triflic acid can promote the formation of "superelectrophiles," which are dicationic or highly charge-delocalized species with enhanced reactivity. These can participate in cyclization reactions that would otherwise be difficult to achieve. researchgate.net For example, the cyclization of certain olefinic substrates in triflic acid proceeds through superelectrophilic intermediates. researchgate.net
The generation of these electrophilic species is often followed by their reaction with a suitable nucleophile, which can be either an external reagent or another part of the same molecule in an intramolecular fashion.
Carbocationic Processes Mediated by Trifluoromethanesulfonic Acid
Carbocations are fundamental intermediates in a multitude of organic reactions. Triflic acid is an exceptionally effective reagent for generating and facilitating the reactions of these high-energy species.
Formation and Stabilization of Carbocations
Triflic acid promotes the formation of carbocations through various pathways:
From Alcohols: The protonation of an alcohol by triflic acid forms an oxonium ion. Subsequent loss of a water molecule, a very stable leaving group, generates a carbocation. bath.ac.uk This is a common method for initiating reactions such as Friedel-Crafts alkylations and rearrangements.
From Alkenes: The protonation of a carbon-carbon double bond in an alkene by triflic acid directly yields a carbocation. This is the initial step in many acid-catalyzed additions and polymerizations. umich.edu
From Other Precursors: Other functional groups can also serve as carbocation precursors in the presence of triflic acid. For instance, α-hydroxy carbonyl compounds can undergo ionization to form carbocationic intermediates. acs.org
Once formed, the stability of the carbocation is a crucial factor in determining the course of the reaction. The non-nucleophilic triflate anion plays a vital role in stabilizing the carbocation by acting as a counterion without forming a covalent bond, thus preserving the reactivity of the cationic center. sinocurechem.com This allows the carbocation to exist long enough to undergo further reactions.
A study on the acid-catalyzed alkylation of O- and C-nucleophiles highlighted the rapid generation of carbocation species in the presence of this compound, driven by the formation of a stable C=O bond and charge-charge repulsive effects. nih.gov
Rearrangement Pathways and Intramolecular Cyclizations
Carbocations are prone to rearrangements to form more stable species. These rearrangements, often mediated by triflic acid, are a powerful tool in synthetic organic chemistry for constructing complex molecular architectures. Common rearrangement pathways include:
Hydride and Alkyl Shifts: 1,2-hydride and 1,2-alkyl shifts are common carbocation rearrangements that lead to the formation of more stable (e.g., tertiary from secondary) carbocations.
Ring Expansions and Contractions: Carbocationic intermediates within cyclic systems can undergo ring expansion or contraction to relieve ring strain or to form a more stable carbocation.
Wagner-Meerwein Rearrangements: These are a class of carbocation rearrangements involving the migration of an alkyl, aryl, or hydride group from one carbon to an adjacent carbon, often observed in bicyclic systems. researchgate.net
Intramolecular Cyclizations: A carbocation generated in one part of a molecule can be trapped by a nucleophilic group, such as an alkene or an aromatic ring, within the same molecule, leading to the formation of a new ring. Triflic acid is widely used to catalyze such intramolecular cyclizations. tandfonline.comtandfonline.comias.ac.incuny.edu
For example, 1-benzyl-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization in triflic acid to yield pyrrolo[1,2-b]isoquinolinium triflates. tandfonline.com Similarly, nitroketene aminals with a tethered phenyl group cyclize in triflic acid to form amidinium trifluoromethanesulfonates. ias.ac.in The yields of these intramolecular cyclizations can be influenced by the size of the ring being formed. tandfonline.com
Recent studies have shown that triflic acid can mediate the rearrangements of complex bicyclic systems, leading to the synthesis of valuable compounds like methoxytropolones and furans. nih.gov Furthermore, acid-catalyzed rearrangements of quaterphenyl (B1678625) isomers in triflic acid have been investigated, revealing a complex network of phenyl and biphenyl (B1667301) shifts. beilstein-journals.orgbeilstein-journals.org
Elucidation of Reaction Pathways and Transition States
Understanding the detailed reaction pathways and the structures of transition states is crucial for optimizing reaction conditions and designing new catalytic processes. A combination of experimental techniques and computational methods is employed to elucidate the mechanisms of triflic acid-catalyzed reactions.
Experimental approaches include kinetic studies, isotopic labeling experiments, and the spectroscopic detection of reactive intermediates. For instance, kinetic studies on the triflic acid-catalyzed intramolecular hydroamination of an alkene established a second-order rate law and provided insights into the transition state through kinetic isotope effect measurements. researchgate.net
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. irb.hr DFT calculations can provide valuable information about the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the entire potential energy surface of a reaction. rsc.org
For example, computational studies have been used to investigate the mechanism of urethane (B1682113) formation catalyzed by triflic acid, revealing that it provides the most favorable reaction pathway compared to other acid catalysts. semanticscholar.org DFT calculations have also been employed to support the proposed mechanisms for the cyclization of enones in triflic acid and to explain the observed product distributions in acid-catalyzed rearrangements. beilstein-journals.orgbeilstein-journals.org In the study of triflic acid-mediated rearrangements of ortho-(pivaloylaminomethyl)benzaldehydes, DFT calculations helped to elucidate the reaction mechanism and explain the differences in product distribution compared to catalysis with other acids. rsc.org
The synergy between experimental and computational studies provides a powerful approach to unraveling the intricate details of triflic acid catalysis, paving the way for the rational design of new and more efficient synthetic methodologies.
Advanced Synthetic Methodologies Employing Trifluoromethanesulfonic Acid
Electrophilic Aromatic Substitutions and Functionalization Strategies
Trifluoromethanesulfonic acid's profound acidity makes it an exemplary catalyst for electrophilic aromatic substitution (EAS) reactions. It efficiently generates highly reactive electrophiles from a variety of precursors, facilitating the functionalization of both activated and deactivated aromatic systems.
Friedel-Crafts Reactions (Acylation and Alkylation)
The Friedel-Crafts reaction is a cornerstone of C-C bond formation in aromatic chemistry. This compound has proven to be a highly effective catalyst for both acylation and alkylation variants, often outperforming traditional Lewis acids.
In Friedel-Crafts acylation , TfOH's utility is particularly noteworthy. It can activate a wide range of acylating agents, including acyl chlorides, carboxylic anhydrides, and even carboxylic acids themselves. A comparative study on the acylation of anisole (B1667542) demonstrated that TfOH is a far superior catalyst to other Lewis and Brønsted acids scispace.com. The strong protonating power of TfOH is capable of generating acylium ions from carboxylic acids, which then act as the electrophile. For instance, the direct C-acylation of various aromatic compounds with benzoic acid esters has been achieved using excess TfOH at elevated temperatures to form benzophenone (B1666685) derivatives scispace.com.
The scope of acyl donors for TfOH-catalyzed acylations is broad. β-Lactams (2-azetidinones) have been successfully employed as acylating agents for aromatic compounds in the presence of TfOH, yielding β-amino aromatic ketones in good to excellent yields (65–98%) researchgate.netorganic-chemistry.org. This method is effective for a range of aromatic substrates, including non-benzenoid aromatics like pyrrole (B145914) and ferrocene (B1249389) researchgate.netorganic-chemistry.org. Notably, traditional Lewis acids and weaker protic acids were found to be ineffective for this transformation researchgate.net.
| Acyl Donor | Aromatic Substrate | Product | Yield (%) | Reference |
| N-p-toluenesulfonyl-2-azetidinone | Benzene | β-(p-toluenesulfonamido)propiophenone | 95 | researchgate.net |
| N-benzoyl-2-azetidinone | Toluene (B28343) | 1-(4-methylphenyl)-3-(benzamido)-1-propanone | 85 | researchgate.net |
| 2-azetidinone | Ferrocene | 1-ferrocenyl-3-amino-1-propanone | 89 | researchgate.net |
Friedel-Crafts alkylation is also efficiently promoted by TfOH. It can catalyze the alkylation of aromatics with a variety of alkylating agents, such as aldehydes and benzylic alcohols. For example, TfOH in acetonitrile (B52724) has been shown to efficiently catalyze the Friedel-Crafts alkylation of 1,2,4-trimethoxybenzene (B152335) with various aldehydes to produce di- or triarylmethanes in high yields nih.gov.
Direct Functionalization of Aromatic and Heteroaromatic Systems
Beyond traditional Friedel-Crafts reactions, this compound is instrumental in the direct functionalization of aromatic and heteroaromatic rings with other electrophiles. Its ability to generate potent electrophilic species in situ is key to these transformations.
One significant application is in aromatic nitration . A mild and efficient method for electrophilic aromatic nitration has been developed using commercially available 68% nitric acid with TfOH as the catalyst. This reaction can proceed in hexafluoroisopropanol (HFIP) or under solvent-free conditions, affording nitrated products in near-quantitative yields wikipedia.org. The strong acidity and water-absorbing properties of TfOH enhance the electrophilicity of nitric acid, allowing the reaction to proceed rapidly at room temperature wikipedia.org. By adjusting the amount of TfOH, the reaction can be controlled to yield either mono- or dinitrated products wikipedia.org. This methodology has been successfully applied to the late-stage nitration of drug-like molecules such as clofibrate (B1669205) and fenofibrate (B1672516) wikipedia.org.
| Aromatic Substrate | Conditions | Product | Yield (%) | Reference |
| Benzene | 68% HNO₃, TfOH, HFIP, rt | Nitrobenzene | 99 | wikipedia.org |
| Toluene | 68% HNO₃, TfOH, solvent-free, rt | 2-Nitrotoluene / 4-Nitrotoluene | 99 (62:38) | wikipedia.org |
| Chlorobenzene | 68% HNO₃, TfOH, solvent-free, rt | 1-Chloro-4-nitrobenzene | 98 | wikipedia.org |
Furthermore, TfOH has been found to be an excellent solvent and promoter for the direct elemental fluorination of aromatics. For instance, fluorobenzene (B45895) has been successfully fluorinated to a mixture of 1,4-difluorobenzene (B165170) and 1,2-difluorobenzene (B135520) in a CFCl₃–TfOH medium researchgate.net.
Cyclization and Rearrangement Reactions
The catalytic prowess of this compound extends to facilitating intricate molecular reorganizations, including cyclization and rearrangement reactions. Its ability to generate carbocationic intermediates from a variety of functional groups is central to these transformations.
Intramolecular Annulations and Ring Expansions/Contractions
This compound is a powerful tool for promoting intramolecular annulations , leading to the formation of cyclic structures. For example, N-cinnamoyl-1-naphthylamines undergo cyclization in the presence of triflic acid to yield 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones and 4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-ones conicet.gov.ar. In the case of N-benzyl analogues, a unique cascade reaction occurs, forming novel heptacyclic structures conicet.gov.ar.
The acid also catalyzes ring contraction reactions. A notable example is the triflic acid-promoted decarboxylation of adamantane (B196018) carbamates, which instigates a rearrangement of the adamantane framework to produce noradamantane iminium salts scispace.comwikipedia.org. This process involves a cascade reaction that includes a subsequent intramolecular nucleophilic 1,2-alkyl shift, leading to the contracted ring system mdpi.com.
Pinacol and Wagner-Meerwein Type Rearrangements
The Pinacol rearrangement , a classic acid-catalyzed 1,2-diol rearrangement to a carbonyl compound, is effectively promoted by this compound nih.govsci-hub.se. The superacidic nature of TfOH facilitates the protonation of a hydroxyl group and its departure as water, generating a carbocation. This is followed by the migration of an adjacent alkyl or aryl group to form a more stable carbocation, which upon deprotonation yields the final ketone or aldehyde nih.govsci-hub.se. A significant application of this is the dehydrative cyclization of aryl pinacols in triflic acid, which serves as a general route to substituted phenanthrenes beilstein-journals.org. The acid strength is crucial for this transformation, as contamination with water can lead to the formation of undesired rearrangement byproducts beilstein-journals.org.
| Aryl Pinacol | Product | Yield (%) | Reference |
| 1,1,2,2-Tetraphenylethane-1,2-diol | 9,10-Diphenylphenanthrene | 95 | beilstein-journals.org |
| 1,2-Di(p-tolyl)ethane-1,2-diol | 2,7-Dimethyl-9,10-di(p-tolyl)phenanthrene | 85 | beilstein-journals.org |
| 1,2-Bis(4-chlorophenyl)-1,2-diphenylethane-1,2-diol | 2-Chloro-9-(4-chlorophenyl)-10-phenylphenanthrene | 92 | beilstein-journals.org |
While specific examples of Wagner-Meerwein rearrangements directly catalyzed by this compound are less commonly singled out in the literature under this specific name, the fundamental mechanism of this rearrangement involves a carbocation intermediate that undergoes a 1,2-hydride, -alkyl, or -aryl shift to form a more stable carbocation organic-chemistry.orgchemeurope.com. Given that TfOH is a superacid, it is an ideal catalyst for generating the initial carbocation from alcohols or alkenes, thus initiating the Wagner-Meerwein cascade. The aforementioned ring contraction of adamantane derivatives promoted by TfOH is an example of a reaction that proceeds through a 1,2-alkyl shift, a key feature of Wagner-Meerwein type rearrangements mdpi.com.
Formation of Carbon-Heteroatom Bonds
This compound is also a versatile catalyst for the formation of bonds between carbon and various heteroatoms, including oxygen, nitrogen, and sulfur. Its role typically involves the activation of either the carbon or the heteroatom species to facilitate bond formation.
In the realm of carbon-oxygen bond formation , TfOH is widely used as a catalyst for esterification reactions wikipedia.org. It efficiently catalyzes the condensation of carboxylic acids with alcohols. Furthermore, TfOH can control the selectivity between C-acylation and O-acylation of phenols. Under neat TfOH, C-acylation (Friedel-Crafts) or Fries rearrangement is favored, while a limited proportion of TfOH in a solvent like acetonitrile leads to selective O-acylation to form phenyl esters mdpi.com.
For carbon-nitrogen bond formation , TfOH has been employed in reactions such as the electrophilic amination of arenes. Although scandium(III) triflate is more commonly cited for this specific transformation, the principle of using a strong acid to activate the electrophile is relevant. More directly, the reaction of β-lactams with arenes catalyzed by TfOH results in the formation of a C-C bond but retains the C-N bond of the β-amino ketone product, showcasing the compatibility of the C-N bond with the reaction conditions organic-chemistry.org.
The formation of carbon-sulfur bonds can also be promoted by this compound. It catalyzes the reaction of aromatic compounds with sulfonyl chlorides, likely proceeding through a mixed anhydride (B1165640) intermediate wikipedia.org.
Esterification and Transesterification Reactions
This compound is a superior catalyst for both esterification and transesterification reactions, often requiring only catalytic amounts to achieve high yields. wikipedia.orgmdpi.com It efficiently promotes the condensation of carboxylic acids with alcohols to form esters. atamanchemicals.com The high acidity of TfOH protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Research by Shibata et al. demonstrated the efficacy of TfOH in the esterification of various benzoic acid derivatives with octan-1-ol. mdpi.com Using just 0.2 mol % of TfOH in 1,1,1,3,3,3-pentafluorobutane as a solvent, excellent conversions to the corresponding octyl benzoates were achieved. mdpi.com This highlights the superior activity of TfOH compared to traditional sulfonic acid catalysts. mdpi.com
In industrial applications, TfOH is used to catalyze the directed esterification in the production of cocoa butter substitute from palm oil. ecfr.gov The process involves using the catalyst at levels not exceeding 0.2% of the reaction mixture. ecfr.gov
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is also effectively catalyzed by TfOH under acidic conditions. masterorganicchemistry.com The mechanism involves protonation of the carbonyl group, making it susceptible to attack by a new alcohol molecule. masterorganicchemistry.com This method is particularly useful when one alcohol is used in large excess as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com
Ether and Amide Syntheses
This compound is a key reagent for the synthesis of ethers and amides. It reacts exothermically with alcohols to produce ethers and olefins, with the outcome often depending on the reaction conditions and substrate structure. atamanchemicals.comwikipedia.org The strong protonating power of TfOH facilitates the dehydration of alcohols to form carbocation intermediates, which can then be trapped by another alcohol molecule to form an ether or eliminate a proton to form an alkene.
In amide synthesis, TfOH functions as a potent activating agent for carboxylic acids. cenmed.com By protonating the carboxylic acid, it enhances its reactivity towards amines, leading to the formation of amides. Furthermore, trifluoromethanesulfonic anhydride, which is prepared by the dehydration of TfOH, is a powerful activator of amides themselves. wikipedia.orgtcichemicals.com This activation transforms the typically unreactive amide carbonyl into a highly electrophilic species, enabling the synthesis of complex heterocyclic structures under mild conditions. tcichemicals.com
Glycosylation and Carbohydrate Functionalization
In carbohydrate chemistry, this compound is a versatile tool for both the synthesis and cleavage of glycosidic bonds. It is employed as a catalyst in Fischer glycosylation reactions for the preparation of glycosides. atamanchemicals.com Its strong acidity promotes the formation of an oxocarbenium ion intermediate from a hemiacetal or glycosyl halide, which then reacts with an alcohol to form the glycosidic linkage. The use of TfOH can lead to high yields and stereoselectivity in these transformations.
Conversely, TfOH is widely used as a deglycosylation agent for glycoproteins. atamanchemicals.comtheadl.comsigmaaldrich.com This chemical method effectively removes N-linked and O-linked carbohydrate chains from the protein backbone, which often remains intact. theadl.comresearchgate.net The procedure is based on the lability of glycosidic bonds to the superacid, while the peptide bonds remain stable under the reaction conditions. theadl.comresearchgate.net This technique is invaluable for studying the structure and function of the protein core of glycoproteins. theadl.comsigmaaldrich.com Research has shown that while most glycosidic linkages are cleaved, the innermost bond between an N-acetylglucosamine (GlcNAc) residue and an asparagine (Asn) residue in N-linked glycans can be more resistant, providing a method to confirm glycosylation sites. sigmaaldrich.com
Activation of Olefins and Carbonyl Compounds
This compound's ability to generate cationic intermediates makes it an effective catalyst for reactions involving the activation of unsaturated systems like olefins and carbonyl compounds. researchgate.net
Addition Reactions to Unsaturated Systems
TfOH promotes various addition reactions to unsaturated systems, including Friedel-Crafts alkylations and Michael additions. In the petroleum industry, TfOH and its derivatives are used to catalyze the alkylation of alkenes, a crucial step in increasing the octane (B31449) rating of gasoline. atamanchemicals.comwikipedia.org The acid protonates the alkene, forming a carbocation that can then alkylate an aromatic ring or another alkene.
This compound has been identified as an exceptionally powerful catalyst for the Michael addition of β-ketoesters to α,β-unsaturated ketones, even under solvent-free conditions. acs.orgnih.gov This reaction is a fundamental carbon-carbon bond-forming transformation. The acid activates the enone by protonating the carbonyl oxygen, thereby enhancing its electrophilicity at the β-carbon and facilitating the conjugate addition of the nucleophile. TfOH also catalyzes the addition of dialkyl disulfides to terminal alkynes. atamanchemicals.com
Condensation and Dehydration Processes
As a strong acid and a dehydrating agent, TfOH is effective in promoting condensation and dehydration reactions. It can catalyze the condensation of alcohols with carboxylic acids to form esters, as previously mentioned. atamanchemicals.com A key application is the intramolecular dehydration of the acid itself to form its anhydride, trifluoromethanesulfonic anhydride, a highly valuable and reactive reagent in its own right. atamanchemicals.comwikipedia.org
TfOH is also utilized for the dehydration of alcohols to form alkenes. cenmed.com This is particularly effective for secondary and tertiary alcohols, which form relatively stable carbocation intermediates upon protonation and loss of water. In addition, TfOH can catalyze intramolecular cyclization reactions, such as the conversion of certain unsaturated carboxylic acids into lactones or cyclic ketones like 1-indanones and 1-tetralones under forced conditions (high temperature and excess catalyst). mdpi.com It also efficiently catalyzes Friedel-Crafts alkylations of electron-rich arenes with aldehydes or benzylic alcohols. nih.gov
Trifluoromethanesulfonic Acid in Homogeneous and Heterogeneous Catalysis
Brønsted Acid Catalysis in Organic Transformations
As one of the strongest known monoprotic acids, trifluoromethanesulfonic acid's primary catalytic role stems from its capacity to act as a potent Brønsted acid. mdpi.com Its high acidity allows it to protonate even very weak bases, activating substrates toward a variety of nucleophilic attacks and subsequent transformations. nih.gov This capability is fundamental to its widespread use in promoting reactions such as electrophilic substitutions, dehydrations, and polymerizations. beilstein-journals.orgnbinno.com
The exceptional protonating power of this compound is a cornerstone of its catalytic activity. nih.gov It can generate reactive cationic intermediates from various organic molecules, which facilitates numerous synthetic transformations. dntb.gov.ua This direct protonation is key in activating substrates for reactions like Friedel-Crafts acylation and alkylation, which are fundamental for synthesizing aromatic compounds. nbinno.com For instance, TfOH has been shown to be a superior catalyst compared to traditional Lewis acids like aluminum chloride (AlCl₃) for the acylation of aromatic compounds, often providing higher yields under milder conditions. mdpi.comresearchgate.net
In Friedel-Crafts reactions, TfOH activates acylating agents, such as acyl halides or anhydrides, by protonating them, which generates highly electrophilic acylium ions. wikipedia.org Similarly, it can activate β-lactams to react with aromatic compounds, providing an efficient route to β-amino aromatic ketones. organic-chemistry.org Beyond acylations, its ability to catalyze dehydration reactions is crucial in carbohydrate chemistry and in promoting polymerization reactions by activating monomers. beilstein-journals.org The mechanism often involves the formation of a stable carbocation, which then undergoes further reaction. beilstein-journals.org A notable example is the TfOH-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes to synthesize substituted indenes, which proceeds through the formation of a stable benzylic carbocation after protonation.
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. This compound has proven to be an effective catalyst in this domain. A key example is its use in the one-pot, three-component Mannich-type reaction involving ketones, aldehydes, and amines to produce β-amino ketones. researchgate.net The acid catalyzes the formation of the iminium ion intermediate, which is then attacked by the ketone enol, driving the reaction forward.
While many MCRs utilize metal triflates, the active species can be generated in situ from this compound, or the acid itself can act as the primary catalyst. wikipedia.orgnih.gov For example, copper(II) triflate, a common catalyst in MCRs for synthesizing heterocyclic compounds, can be considered a precursor to triflic acid in certain reaction environments and exhibits dual activity as both a metal and a Lewis acid catalyst. nih.gov The strong Brønsted acidity of TfOH is crucial for activating substrates and facilitating the cascade of bond-forming events that characterize MCRs.
Synergistic and Cooperative Catalytic Systems
The catalytic prowess of this compound can be further enhanced when used in conjunction with other catalysts. These synergistic and cooperative systems leverage the unique properties of TfOH to unlock new reactivity or improve the efficiency of existing transformations.
This compound and its derivatives, metal triflates (M(OTf)n), are cornerstones of synergistic catalysis involving metals. Metal triflates are powerful Lewis acids that are more tolerant to water and protic solvents than traditional Lewis acids like AlCl₃. researchgate.net A surprising synergistic effect has been discovered between metal triflates and other Brønsted acids, where the metal Lewis acid activates the Brønsted acid, leading to a highly active catalytic system. researchgate.net This principle highlights the cooperative interplay that is possible.
Copper(II) triflate (Cu(OTf)₂), for instance, often exhibits a dual catalytic role where both the Lewis acidic copper center and the potential for Brønsted acidity from the triflate moiety contribute to the reaction. nih.gov This synergy is particularly effective in multicomponent reactions for synthesizing complex heterocyclic structures. beilstein-journals.orgnih.gov The role of this compound in these systems is often as the parent acid for generating the highly active metal triflate catalysts, which then work in concert with other species in the reaction medium. wikipedia.org
| Metal Triflate | Reaction Type | Role of Triflate | Reference |
|---|---|---|---|
| Copper(II) Triflate | Multicomponent Reactions (e.g., Biginelli, Strecker-type) | Acts as Lewis acid; potential Brønsted acid precursor | nih.gov |
| Scandium(III) Triflate | Friedel-Crafts Acylation | Strong, water-tolerant Lewis acid | researchgate.net |
| Yttrium(III) Triflate | Fries Rearrangement | Synergistic catalysis with methanesulfonic acid | researchgate.net |
| Bismuth(III) Triflate | Various (Aldol, Michael, Friedel-Crafts) | Environmentally benign Lewis acid | researchgate.net |
This compound also plays a crucial role as a co-catalyst in various organocatalytic strategies, where it works cooperatively with an organic molecule to promote a transformation. In these systems, the strong acidity of TfOH is often used to activate either the substrate or the organocatalyst itself.
A prime example is the biomimetic transfer hydrogenation of ketimines using a Hantzsch ester as the reducing agent. researchgate.net In this reaction, this compound acts as a highly efficient Brønsted acid catalyst, protonating the ketimine and making it significantly more susceptible to hydride transfer from the Hantzsch ester. This cooperative system mimics natural enzymatic reductions. researchgate.net Similarly, in "Brønsted acid assisted Lewis base catalysis," a chiral Lewis base (the organocatalyst) activates one reactant while the Brønsted acid (like TfOH) activates the other, enabling a controlled, asymmetric reaction. rsc.org Another strategy involves cooperative catalysis between thioureas and Brønsted acids, where the thiourea (B124793) can amplify the acidity of the Brønsted acid via hydrogen bonding, leading to enhanced reaction rates. nih.gov
Solid-Supported and Immobilized this compound Catalysts
While homogeneous catalysis with TfOH is highly effective, challenges related to catalyst separation, recovery, and equipment corrosion have driven the development of heterogeneous catalysts. Immobilizing this compound onto solid supports combines its powerful acidity with the practical advantages of heterogeneous catalysis.
Various materials have been employed as supports, including activated carbon, silica (B1680970), zirconia, titania, and niobia nanoparticles. researchgate.netnih.gov These solid acid catalysts are prepared by impregnating the support with TfOH, followed by treatments to remove loosely bound acid and ensure stable immobilization. The resulting materials possess strong Brønsted acid sites and have demonstrated high activity and selectivity in a range of reactions.
For example, TfOH immobilized on nitrogen-doped carbon-incarcerated niobia nanoparticles has been developed as a highly active and reusable catalyst for Friedel-Crafts acylation. researchgate.net Carbon-supported TfOH has been successfully used for the synthesis of flavones and chromones. researchgate.net Similarly, TfOH immobilized on mesoporous zirconia and titania has been characterized and tested for catalytic activity in esterification reactions. nih.gov The performance of these supported catalysts often depends on the properties of the support material, such as its surface area and pore size. researchgate.net
| Support Material | Preparation Method | Application | Reference |
|---|---|---|---|
| Nitrogen-Doped Carbon/Niobia Nanoparticles | Impregnation and thermal treatment | Friedel–Crafts Acylation | researchgate.net |
| Activated Carbon | Simple absorption/impregnation | Synthesis of flavones and chromones | researchgate.net |
| Zirconia | Sol-gel synthesis of support followed by impregnation | Esterification of 4-hydroxybenzoic acid | nih.gov |
| Mesoporous Titania | Sol-gel synthesis of support followed by impregnation | General acid catalysis | nih.gov |
Design and Synthesis of Heterogeneous Catalytic Systems
The primary drawback of homogeneous catalysis with triflic acid is the difficulty in catalyst recovery and reuse, which can lead to corrosive and toxic waste. core.ac.uk To circumvent these issues, significant research has been directed towards the heterogenization of TfOH by immobilizing it onto solid supports. This approach combines the high catalytic activity of the superacid with the practical advantages of solid catalysts, such as ease of separation and recyclability.
A common strategy involves the impregnation or grafting of TfOH onto high-surface-area inorganic oxides. Various materials have been successfully employed as supports, including zirconia, titania, silica, and activated carbon. core.ac.ukmdpi.comresearchgate.net
Zirconia-Supported TfOH: Mesoporous zirconia has been synthesized via sol-gel reactions and subsequently impregnated with triflic acid. atamanchemicals.com In one method, triflic acid-functionalized Zr-TMS (zirconium oxide with a mesostructured framework) catalysts were prepared using a post-synthesis method where the acid was anchored onto the walls of the support. core.ac.uk Characterization techniques such as FT-IR spectroscopy confirmed the successful immobilization of the acid. nbinno.com Another study detailed the successful loading of TfOH over crystalline zirconia calcined at various temperatures to optimize the number and strength of acid sites, finding that a calcination temperature of 350 °C, which favors the tetragonal phase of zirconia, was optimal. nbinno.com
Titania-Supported TfOH: Mesoporous titania has also been used as a support, synthesized using urea (B33335) as a template followed by impregnation with triflic acid. The loosely adsorbed acid is typically removed by extraction to ensure the stability of the final catalyst. mdpi.com
Silica-Supported TfOH: Amorphous silica gel is another common support. A stable solid acid catalyst can be prepared by treating silica gel with TfOH. researchgate.net For instance, a catalyst for the Beckmann rearrangement was synthesized by stirring silica gel with a specific mass ratio of triflic acid in acetonitrile (B52724), leading to the full loading of the acid onto the support. organic-chemistry.org
Carbon-Supported TfOH: Activated carbons with varying textural properties have been used to support triflic acid. The catalysts are prepared by the adsorption of TfOH onto the carbon support, and the resulting material's acid strength and the amount of firmly adsorbed acid are dependent on the properties of the carbon used. researchgate.net
These synthetic strategies aim to create robust catalytic systems where the triflic acid is strongly anchored to the support, minimizing leaching and allowing for repeated use.
Investigation of Catalytic Performance and Reusability
The performance of heterogeneous TfOH catalysts has been evaluated in several important organic reactions, demonstrating high efficiency and good reusability.
The catalytic activity of TfOH supported on zirconia (TFA-ZrO₂) was tested in the esterification of acetic acid with benzyl (B1604629) alcohol. The catalyst showed high activity, achieving a 95% conversion with a very high selectivity (96%) to the desired product, benzyl acetate. nbinno.com Crucially, this catalyst could be recycled up to five times without a significant loss of activity. organic-chemistry.org Similarly, triflic acid-functionalized Zr-TMS was found to be an efficient catalyst for the benzoylation of biphenyl (B1667301) and the acetalization of ethylacetoacetate, with recycling tests showing no major deactivation after three runs. core.ac.uk
Silica-supported triflic acid has been effectively used in the liquid-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to produce ε-caprolactam. Under optimal conditions (130°C, 4 hours), the catalyst yielded a 90% conversion of the oxime with 90% selectivity for the desired lactam. organic-chemistry.org
Solid acid catalysts based on TfOH supported on activated carbon have been successfully applied to the cyclization of 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione to form flavone. These catalysts demonstrated high selectivity, with conversions reaching up to 84%. researchgate.net
The data below summarizes the performance of various heterogeneous TfOH catalytic systems in different reactions.
| Catalyst System | Reaction | Conversion (%) | Selectivity (%) | Reusability |
|---|---|---|---|---|
| TfOH/Zirconia | Esterification of acetic acid | 95 | 96 | Recyclable for 5 runs without significant deactivation. organic-chemistry.org |
| TfOH-functionalized Zr-TMS | Acetalization of ethylacetoacetate | - | - | No major deactivation after 3 runs. core.ac.uk |
| TfOH/Silica Gel | Beckmann rearrangement of cyclohexanone oxime | 90 | 90 | - |
| TfOH/Activated Carbon | Cyclization to form flavone | up to 84 | High | - |
Applications in Sustainable Chemistry and Green Synthesis
The unique properties of triflic acid make it a valuable tool in sustainable and green chemistry. Its high catalytic efficiency often allows for reactions to proceed under milder conditions, with lower catalyst loadings and in the absence of conventional solvents, thereby reducing energy consumption and waste generation.
Catalysis in Solvent-Free Conditions
Conducting reactions under solvent-free or "neat" conditions is a core principle of green chemistry, as it eliminates the environmental impact and cost associated with solvent use, recovery, and disposal. Triflic acid has proven to be an exceptionally powerful catalyst for a variety of reactions under these conditions.
For example, TfOH has been used to mediate the synthesis of densely functionalized furans from 1,4-dienones and phenol (B47542) derivatives under solvent-free conditions. sci-hub.se In a domino process involving an initial Friedel–Crafts arylation followed by dehydrative cyclization, this method provides access to diverse furan (B31954) derivatives in excellent yields (up to 94%). sci-hub.se The reaction is operationally simple and proceeds efficiently without the need for a solvent. sci-hub.se
Another notable solvent-free application is the TfOH-promoted decyanative cyclization for the synthesis of 2,1-benzisoxazoles. wechemglobal.com This method allows for the instantaneous and efficient cyclization of 2-(2-nitrophenyl)acetonitriles at room temperature, achieving yields up to 97% without any solvent. wechemglobal.com This approach avoids the harsh conditions, transition metals, and long reaction times often required by previous methods. wechemglobal.com
The table below presents research findings on TfOH-catalyzed reactions conducted under solvent-free conditions.
| Reaction Type | Reactants | Catalyst | Conditions | Product Yield (%) |
|---|---|---|---|---|
| Furan Synthesis | 1,4-Dienone and 1,3-dimethoxybenzene | TfOH | Neat, 2h | 94 sci-hub.se |
| Furan Synthesis | 1,4-Dienone and Phenol | TfOH | Neat | 91 sci-hub.se |
| Decyanative Cyclization | 2-(2-nitrophenyl)acetonitriles | TfOH | Neat, Room Temp, Instantaneous | up to 97 wechemglobal.com |
| Michael Addition | β-Ketoesters and α,β-unsaturated ketones | TfOH | Neat | - |
Minimization of Byproduct Formation
A key advantage of using triflic acid as a catalyst is its ability to promote clean reactions with high selectivity, thereby minimizing the formation of unwanted byproducts. This is largely attributed to the non-nucleophilic and non-oxidizing nature of its conjugate base, the triflate anion. nbinno.com
A significant benefit of TfOH over other strong acids like sulfuric acid (H₂SO₄), fluorosulfuric acid, and chlorosulfonic acid is that it does not sulfonate aromatic substrates. wikipedia.orgatamanchemicals.com Sulfonation is a common side reaction with sulfuric acid, leading to reduced yields of the desired product and the formation of difficult-to-separate byproducts. wikipedia.org The use of TfOH avoids this complication entirely. core.ac.ukwikipedia.org
The high chemoselectivity of TfOH has been demonstrated in various transformations. In the Schmidt reaction of aldehydes with sodium azide, TfOH catalysis leads to the formation of nitriles in nearly quantitative yields. sci-hub.se Notably, formanilides, which are common side products in traditional Schmidt reactions, are not observed under these conditions. sci-hub.se The catalyst also shows remarkable selectivity for aldehydes in the presence of ketone and carboxylic acid functionalities, which remain inert. sci-hub.se
In another example, the selective O-acylation of diethanolamine (B148213) to form a core.ac.ukrotaxane was successfully achieved using TfOH. mdpi.com When other acids such as trifluoroacetic acid (TFA) and methanesulfonic acid (MSA) were used, the desired product did not form; instead, only simple esterification of the starting material occurred, highlighting the superior selectivity of TfOH. mdpi.com Furthermore, in the Friedel-Crafts acylation of aromatics with β-lactams, traditional Lewis acids and weaker protic acids proved ineffective, whereas TfOH provided a mild and efficient route to the desired β-amino aromatic ketones, suggesting a cleaner reaction pathway with fewer side products.
The ability of TfOH to catalyze reactions with high selectivity reduces the occurrence of side reactions, which in turn improves atomic utilization and decreases the generation of waste from the source, aligning with the core principles of green chemistry.
Trifluoromethanesulfonic Acid As a Unique Reaction Medium and Solvent
Reactions in Superacidic Liquid Media
As one of the strongest known monoprotic acids, triflic acid creates a superacidic environment that facilitates reactions that are otherwise difficult or impossible to achieve. sinocurechem.commdpi.com Its ability to readily donate a proton enables the activation of a wide range of organic molecules, initiating transformations through the formation of highly reactive cationic species.
Enhancement of Reactivity and Selectivity in Highly Acidic Environments
The superacidic nature of trifluoromethanesulfonic acid significantly enhances the rate and efficiency of numerous chemical reactions. It is particularly effective as a catalyst for electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and alkylation. mdpi.com The high acidity of TfOH, characterized by a Hammett acidity function (H₀) of -14.1, surpasses that of traditional Brønsted and Lewis acids, leading to superior catalytic activity. mdpi.com
| Reaction | Substrate | Reagent | Catalyst | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Anisole (B1667542) | Acetic Anhydride (B1165640) | TfOH | ~97% Conversion | mdpi.com |
| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | H₂SO₄ | ~5% Conversion | mdpi.com |
| Fries Rearrangement | Phenyl Acetate | - | TfOH | ~80% Conversion | mdpi.com |
| Fries Rearrangement | Phenyl Acetate | - | H₂SO₄ | <5% Conversion | mdpi.com |
| Friedel-Crafts Acylation | Aromatics | β-Lactams | TfOH | 65-98% Yield | organic-chemistry.org |
| Friedel-Crafts Acylation | Aromatics | β-Lactams | Traditional Lewis Acids (e.g., AlCl₃) | Ineffective | organic-chemistry.org |
Stabilization of Reactive Intermediates
A key feature of triflic acid is its ability to generate and stabilize highly reactive electrophilic intermediates, such as carbocations. sinocurechem.com The conjugate base of triflic acid, the triflate anion (CF₃SO₃⁻), is exceptionally stable and non-nucleophilic due to the strong electron-withdrawing effect of the trifluoromethyl group and resonance delocalization. sinocurechem.com
This stability prevents the conjugate base from recombining with the protonated intermediate. sinocurechem.com Consequently, the cationic species generated in the superacidic medium have a longer lifetime, allowing for their detection and study using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This stabilization is crucial for reactions that proceed through carbocationic pathways, facilitating rearrangements and subsequent reactions that lead to the desired products. The ability to maintain a population of these intermediates is a direct result of the non-nucleophilic character of the triflate anion, a property not shared by the conjugate bases of many other strong acids like sulfuric or hydrochloric acid. umich.mx
Role in Ionic Liquid Chemistry
The triflate anion is a key component in the formulation of ionic liquids (ILs), which are salts with melting points below 100°C. Triflate-based ionic liquids are valued for their hydrolytic stability, high thermal stability, and favorable electrochemical properties. rsc.orgmdpi.com
Preparation and Application of Trifluoromethanesulfonate-Based Ionic Liquids
Trifluoromethanesulfonate-based ionic liquids are typically synthesized through two primary methods: metathesis reactions or direct alkylation. mdpi.com The metathesis approach involves the exchange of anions between a salt containing the desired cation (e.g., an imidazolium or pyrrolidinium halide) and a triflate source, such as a metal triflate or triflic acid itself. mdpi.com A more direct, "greener" route involves the alkylation of organic bases (like amines or phosphines) with alkyl triflates, which can be a solvent-free process. mdpi.com
These ionic liquids serve as reaction media in various synthetic applications and as electrolytes in electrochemical devices due to their stability. rsc.orgmdpi.com Common cations paired with the triflate anion include 1-butyl-3-methylimidazolium ([BMIM]⁺) and N-butyl-N-methylpyrrolidinium ([P₁₄]⁺). mdpi.comresearchgate.net
| Ionic Liquid Cation | Abbreviation | Key Application/Property | Reference |
|---|---|---|---|
| 1-Ethyl-3-methylimidazolium | [EMIM][OTf] | Electrolyte component, reaction medium | researchgate.net |
| 1-Butyl-3-methylimidazolium | [BMIM][OTf] | Reaction medium for fluorolactonization and Schmidt reactions | rsc.orgmdpi.com |
| 1-Hexyl-3-methylimidazolium | [HMIM][OTf] | Studied for transport properties in electrochemistry | acs.org |
| N-Butyl-N-methylpyrrolidinium | [P₁₄][OTf] | High thermal and electrochemical stability | mdpi.comresearchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene based | [EtDBU][OTf] | Medium for Claisen rearrangement with high yields | mdpi.com |
Reactions Conducted in Trifluoromethanesulfonate Ionic Liquid Systems
Triflate-based ionic liquids are often superior reaction media compared to ILs with other common anions like hexafluorophosphate ([PF₆]⁻) or tetrafluoroborate ([BF₄]⁻), which can be hydrolytically unstable. mdpi.com The stability and unique solvent properties of triflate ILs can lead to significant rate accelerations and improved selectivity.
For example, the Claisen rearrangement of aromatic allyl esters in [EtDBU][OTf] results in yields as high as 91%, whereas the same reaction in [BMIM][PF₆] or [BMIM][BF₄] yields only 9–12%. mdpi.com Similarly, scandium triflate-catalyzed Diels-Alder reactions show enhanced reaction rates and improved selectivity when conducted in triflate-based ionic liquids like [bmim][OTf]. rsc.orgresearchgate.net These ionic liquids not only act as effective solvents but also facilitate the recycling of the catalyst. rsc.org
Non-Nucleophilic Solvent Properties and Their Impact on Reaction Outcome
The triflate anion's lack of nucleophilicity is one of the most critical properties of this compound, profoundly influencing reaction outcomes. umich.mx In many acid-catalyzed reactions, the conjugate base of the acid can act as a nucleophile, leading to unwanted side products. For example, when using sulfuric acid, the bisulfate or sulfate anion can participate in the reaction, leading to sulfonation of aromatic substrates, a common side reaction in Friedel-Crafts processes. umich.mx
In contrast, the triflate anion is exceptionally stable and an extremely poor nucleophile. frontiersin.org It does not compete with other nucleophiles present in the reaction mixture for the electrophilic intermediates generated by the acid. umich.mx This non-interference has several beneficial consequences:
Higher Yields and Purity: The absence of side reactions, such as sulfonation or addition of the counter-ion to the product, leads to cleaner reaction profiles and higher yields of the desired product. umich.mx
Stabilization of Cations: As discussed, the non-nucleophilic nature of the triflate anion is directly responsible for the increased lifetime of carbocation intermediates, allowing reactions that depend on these species to proceed efficiently. sinocurechem.com
Broadened Reaction Scope: It allows triflic acid to be used in a wider range of protonation-dependent reactions without concern for counter-ion interference, making it a versatile tool for organic synthesis. organic-chemistry.org
This property ensures that triflic acid acts purely as a proton source, allowing the intended chemical transformation to occur without complication from its conjugate base. umich.mx
Suppression of Side Reactions and Nucleophilic Attack
One of the most significant advantages of employing this compound as a reaction medium is its inherent ability to minimize or eliminate common side reactions that plague many organic syntheses. This suppressive effect stems from two key properties: the non-nucleophilic nature of its conjugate base and its capacity to avoid unwanted electrophilic substitution reactions on aromatic substrates.
A prevalent issue in reactions catalyzed by strong acids like sulfuric acid is the concurrent sulfonation of aromatic starting materials or products. wikipedia.orgchemicalbook.com This side reaction not only consumes the substrate and reduces the yield of the desired product but also complicates the purification process. This compound, in stark contrast, does not sulfonate aromatic rings. wikipedia.org This inertness towards sulfonation makes it a superior choice for a multitude of reactions involving aromatic compounds, such as Friedel-Crafts acylations and alkylations.
Furthermore, the conjugate base of triflic acid, the trifluoromethanesulfonate anion (CF₃SO₃⁻ or triflate, OTf⁻), is exceptionally stable and, consequently, a very poor nucleophile. sinocurechem.comnih.gov This low nucleophilicity is crucial in reactions that proceed through carbocationic intermediates. In many acid-catalyzed reactions, the counterion of the acid can act as a nucleophile, attacking the carbocation and leading to the formation of undesired byproducts. The non-nucleophilic nature of the triflate anion ensures that it does not compete with the intended nucleophiles in the reaction mixture, thereby enhancing the selectivity for the desired product. This characteristic is particularly valuable in complex syntheses where precise control over reactivity is paramount. sinocurechem.com
Research has demonstrated the practical benefits of these properties in various chemical transformations. For instance, in the selective O-acylation of diethanolamine (B148213), the use of trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) did not yield the desired mdpi.comrotaxane product. However, employing triflic acid successfully afforded the target molecule, highlighting its ability to protect the amino group through protonation without promoting unwanted side reactions. mdpi.com
| Reaction | Catalyst | Reactant Conversion (%) | Reference |
|---|---|---|---|
| Acylation of Anisole | Sulfuric Acid | ~10 | mdpi.com |
| Perfluorooctanesulfonic Acid | ~20 | ||
| Perfluorobutanesulfonic Acid | ~85 | ||
| This compound | ~95 | ||
| Fries Rearrangement of Phenyl Acetate | Sulfuric Acid | ~5 | mdpi.com |
| Perfluorooctanesulfonic Acid | ~10 | ||
| Perfluorobutanesulfonic Acid | ~40 | ||
| This compound | ~65 |
Unique Solvation Effects on Reaction Kinetics and Thermodynamics
The role of this compound extends beyond that of an inert, non-interfering medium; its distinct solvation characteristics can profoundly influence the rates and outcomes of chemical reactions. As a highly polar and strongly ionizing solvent, it can stabilize charged intermediates and transition states, thereby altering the kinetic and thermodynamic landscape of a reaction.
The superacidic nature of triflic acid facilitates the generation of highly reactive electrophiles and carbocations that might not form in less acidic media. libretexts.org By providing a highly stabilizing environment for these charged species, it can significantly lower the activation energy of a reaction, leading to a dramatic increase in reaction rates. For example, acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate at 25°C, a testament to the exceptional leaving group ability of the triflate anion, which is a consequence of the high acidity of its conjugate acid.
The solvent properties of triflic acid can also shift the equilibrium of a reaction, favoring the formation of thermodynamically more stable products. In the Fries rearrangement of phenyl benzoates, the reaction is found to be reversible when catalyzed by triflic acid, and the product distribution is subject to thermodynamic control. This allows for the isomerization of kinetically favored products to more stable isomers under the reaction conditions.
While comprehensive kinetic and thermodynamic data for a wide range of reactions in this compound as a solvent are not extensively compiled, studies on related systems provide insights into its potential effects. For instance, the solvolysis of trifluoromethanesulfonyl chloride in various aqueous binary mixtures has been investigated, revealing a bimolecular reaction mechanism with a large negative entropy of activation (ΔS≠) and a relatively small positive enthalpy of activation (ΔH≠). researchgate.net These parameters are indicative of a highly ordered transition state, a common feature in reactions proceeding through ionic mechanisms in polar solvents.
The decomposition of the trifluoromethanesulfonate ion itself in aqueous solutions at elevated temperatures has been studied, providing kinetic parameters for its hydrolysis under acidic and alkaline conditions. While not directly reflecting its solvation effects on other reactions, this data underscores the inherent stability of the triflate anion, a key factor in its utility as a leaving group and a non-nucleophilic counterion. cdnsciencepub.com
| Condition | Rate Equation | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Acidic Solution (571-593 K) | kH = 1.7 x 10¹⁴ exp(-2.15 x 10⁵ / 8.314T) kg mol⁻¹ s⁻¹ | 215 kJ/mol | cdnsciencepub.com |
| Alkaline Solution | kOH = 4.1 x 10⁸ exp(-1.46 x 10⁵ / 8.314T) kg mol⁻¹ s⁻¹ | 146 kJ/mol |
Theoretical and Computational Investigations of Trifluoromethanesulfonic Acid Systems
Quantum Chemical Studies of Acid-Substrate Interactions
Quantum chemical methods are fundamental to elucidating the intrinsic nature of the interactions between triflic acid and various substrates. These studies provide a detailed picture of electronic structures and the energetics of proton transfer, which are central to its function as a superacid catalyst.
The proton transfer from triflic acid to a substrate is the quintessential step in its catalytic action. Computational models have been instrumental in dissecting this process. Ab initio molecular dynamics simulations have shown that in aqueous environments, the proton readily dissociates from the triflate anion. nih.govacs.orgacs.org The nature of the hydrated proton species is complex, often existing as Eigen (H₉O₄⁺) or Zundel (H₅O₂⁺) cations, and quantum effects have been found to significantly increase the frequency of proton transfer events by nearly 15%. nih.govacs.org
Studies on triflic acid hydrates reveal that even at minimal water levels, the acid exists as the triflate ion, highlighting its immense proton-donating capability. nih.gov The proton transfer process is not limited to water; quantum chemical calculations have been applied to understand protonation of various organic molecules. researchgate.net These models help in predicting the most likely protonation sites and the stability of the resulting cationic intermediates. For instance, in triflic acid monohydrate and dihydrate, path integral molecular dynamics simulations show that quantum effects facilitate proton transfer to the "presolvated" water or the sulfonate group (SO₃⁻) in the first solvation shell. acs.org
The dynamics of proton transfer are also influenced by the surrounding medium. In confined systems like carbon nanotubes, ab initio simulations indicate that proton dissociation increases with the level of hydration. nih.gov The connectivity of hydrogen bonds between triflic acid molecules, either directly or through water molecules, also plays a crucial role in the extent of proton dissociation. nih.gov
The high reactivity of triflic acid is a direct consequence of its electronic structure. The C-F and S-O bonds are highly polarized due to the large electronegativity differences, and the trifluoromethyl group exerts a powerful inductive effect. This electronic pull stabilizes the resulting triflate anion (CF₃SO₃⁻) after proton donation, making the conjugate base exceptionally weak and non-nucleophilic. researchgate.net
Quantum chemical calculations, such as those at the MP2/aug-cc-pVTZ level of theory, have been used to investigate the electronic properties of the protonated form of triflic acid, CF₃SO₃H₂⁺. researchgate.net Density Functional Theory (DFT) calculations allow for the analysis of electron density distribution, which provides insights into intermolecular interactions. For example, in a TfOH-catalyzed addition of phenol (B47542) to cyclohexene, analysis of the computed electron density and its Laplacian values can characterize the nature of the hydrogen bonds in the catalyst-reactant complex. pku.edu.cn These analyses confirm the presence of strong interactions that facilitate the reaction. The high protonating power, a key feature of its reactivity, enables the generation of various cationic species from organic substrates, which can then be studied using both computational and spectroscopic methods. researchgate.net
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying complex chemical reactions due to its favorable balance of accuracy and computational cost. mdpi.com It is particularly powerful for investigating reaction mechanisms involving triflic acid, providing detailed energy landscapes and structural information for transient species.
A key application of DFT is the location of transition state (TS) structures and the calculation of the associated activation energy barriers. This information is critical for understanding reaction kinetics and selectivity. For triflic acid-catalyzed reactions, DFT has been used to map out entire reaction energy profiles. For example, in the TfOH-catalyzed addition of phenols to olefins, a concerted, eight-membered-ring transition structure was identified. pku.edu.cn In this TS, the alkene is protonated by the acid and attacked by the phenol in a single, concerted step.
DFT calculations have also been employed to understand the key intermediates in triflic acid-promoted reactions. In the dehydrative amination of 2-arylethanols, DFT computations support a mechanism involving the formation of phenonium ions as key intermediates. researchgate.net The ability to accurately predict the geometries of these high-energy species and the barriers to their formation and consumption is a major strength of DFT methods. bath.ac.uk
The table below presents representative data from a DFT study on a TfOH-catalyzed reaction, illustrating the calculated energies for different species along the reaction coordinate.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Separated Phenol, Cyclohexene, TfOH | 0.0 |
| Complex 1 | Pre-reaction complex of reactants | -12.6 |
| TS1 | Transition state for C-O bond formation | +5.9 |
| Product Complex | Complex of product and TfOH catalyst | -25.0 |
| Products | Separated Product and TfOH | -15.0 |
This is an interactive data table based on illustrative data inspired by DFT studies on acid catalysis. pku.edu.cn
Beyond individual reaction steps, DFT can be used to model entire catalytic cycles. rsc.org This involves identifying all intermediates and transition states that connect the reactants to the products and regenerate the catalyst. In the context of triflic acid catalysis, this approach has been used to elucidate mechanisms for various organic transformations.
For instance, DFT studies on the TfOH-catalyzed addition of protected amines to olefins have detailed the molecular-level processes, including the structures of intermediates and transition states. pku.edu.cn Similarly, the mechanism of triflic acid-mediated condensation of phthalimide (B116566) with diaryl ethers has been investigated using DFT, providing insights into the key role of O,O-diprotonated intermediates. acs.org Computational analysis of the synthesis of spirocycles from alkyne cations catalyzed by triflic acid has shown how the solvent can critically influence the reaction pathway, favoring either cyclization or elimination depending on the media. researcher.life These models provide a comprehensive understanding of how the catalyst operates and can guide the optimization of reaction conditions.
Molecular Dynamics Simulations of Solvation and Media Effects
While quantum chemical methods are excellent for studying the details of chemical bonds, molecular dynamics (MD) simulations are better suited for exploring the influence of the bulk environment, such as the solvent, over longer timescales. MD simulations model the motion of atoms and molecules over time, providing insights into structural organization, dynamics, and media effects. arxiv.org
Classical MD simulations, using force fields developed from ab initio calculations, have been employed to study the structural and dynamical properties of pure triflic acid and its aqueous mixtures. nih.gov These simulations reveal the hydrophobic nature of the CF₃ group and the presence of strong hydrogen bonding. nih.gov In triflate ion/water mixtures, simulations show that water molecules orient around the sulfonate group and solvate the hydronium ions. nih.gov The diffusion of triflate and hydronium ions is highly dependent on the hydration level; at low hydration, a stable triflate-hydronium complex forms, which is broken up by additional water molecules, enhancing ion diffusion. nih.gov
Ab initio MD simulations, which calculate forces "on the fly" from electronic structure calculations, provide a more accurate description of systems where bond breaking and forming occur, such as proton transport. These simulations have been used to study aqueous triflic acid confined in carbon nanotubes, showing how confinement alters the hydrogen bond network and the distribution of water molecules. nih.gov Furthermore, path integral MD simulations can incorporate nuclear quantum effects, which are important for light atoms like hydrogen. Such studies on triflic acid hydrates have revealed that quantum effects significantly extend the size of the protonic defect and increase the frequency of proton transfer. nih.govacs.orgacs.org
The choice of solvent can dramatically alter reaction outcomes. DFT calculations combined with continuum solvation models or explicit solvent molecules in MD simulations have shown that solvents like tetrahydrofuran (B95107) or toluene (B28343) can interact with cationic intermediates in triflic acid-catalyzed reactions, modifying the energy profile and promoting different reaction pathways compared to less interactive solvents like dichloromethane. researcher.life
The table below summarizes findings from MD simulations regarding the diffusion of species in triflate/water mixtures at different hydration levels (λ = moles of water/moles of acid).
| Hydration Level (λ) | Species | Diffusion Coefficient (10⁻⁵ cm²/s) | Key Observation |
| 0 (Pure Acid) | Triflic Acid | ~1.5 | Diffusion increases with temperature. |
| 1 | Triflate Ion | ~0.05 | Stable triflate-hydronium complex forms, hindering diffusion. |
| 1 | Hydronium Ion | Low | Part of the stable complex. |
| >1 | Triflate Ion | Increases with λ | Water breaks the ion-pair complex, enhancing diffusion. |
| >1 | Hydronium Ion | Increases with λ | Increased mobility as it is solvated by water. |
This is an interactive data table based on illustrative data from molecular dynamics studies. nih.gov
Understanding the Microscopic Environment in Trifluoromethanesulfonic Acid Solutions
Molecular dynamics (MD) and ab initio simulations are powerful methods for characterizing the intricate microscopic environment of this compound solutions. These computational studies reveal detailed insights into solvation structures, hydrogen-bonding networks, and the state of the excess proton.
Classical MD simulations, utilizing force fields such as the Optimized Potentials for Liquid Simulations - All Atom (OPLS-AA) with parameters derived from ab initio calculations, have been employed to study both pure triflic acid and its aqueous mixtures. nih.gov Radial distribution functions (RDFs) calculated from these simulations indicate the hydrophobic nature of the CF₃ group and the presence of strong hydrogen bonding in the system. nih.gov In aqueous solutions, the hydration level significantly influences the microscopic structure. As hydration increases, water molecules preferentially orient around the sulfonate (SO₃⁻) group of the triflate anion and solvate the hydronium ions that form upon acid dissociation. nih.gov
Ab initio molecular dynamics simulations provide a more detailed quantum mechanical picture of these systems. Studies on triflic acid hydrates have identified characteristic protonic structures depending on the water content. The monohydrate features the hydronium ion (H₃O⁺), the dihydrate contains the Zundel cation (H₅O₂⁺), and the tetrahydrate is characterized by the Eigen cation (H₉O₄⁺). nih.govacs.org These hydrated proton complexes are fundamental to understanding the acid's behavior in concentrated aqueous environments.
The structure of the solvation shell around the triflate anion is a key area of investigation. In aqueous solutions, the primary solvation environment involves water molecules hydrogen-bonded to the oxygen atoms of the sulfonate group. nih.gov The interplay between the anion, the proton, and water molecules is crucial for proton dissociation. Simulations show that proton dissociation increases with the level of hydration. nih.govrsc.org The connectivity of the hydrogen bond network, influenced by direct interactions between triflic acid molecules or through water bridges, also plays a critical role in the dissociation process. nih.govrsc.org
Confinement can further alter the microscopic environment. Ab initio MD simulations of aqueous triflic acid within carbon nanotubes have shown that the dimensions of the confining vessel affect the hydrogen bond network and the distribution of water molecules. nih.govrsc.org In some cases, confinement can lead to the formation of small water clusters, which can either enhance or suppress proton dissociation depending on the specific geometry and hydration level. nih.govrsc.org
| Hydration State | Dominant Protonic Species | Key Structural Features |
| Monohydrate (CF₃SO₃H·H₂O) | Hydronium ion (H₃O⁺) | Proton fully transferred to a single water molecule. nih.govacs.org |
| Dihydrate (CF₃SO₃H·2H₂O) | Zundel cation (H₅O₂⁺) | Proton shared between two water molecules. nih.govacs.org |
| Tetrahydrate (CF₃SO₃H·4H₂O) | Eigen cation (H₉O₄⁺) | A central H₃O⁺ ion hydrogen-bonded to three water molecules. nih.govacs.org |
| Pentahydrate (CF₃SO₃H·5H₂O) | Mostly Eigen cation | Contains an extended three-dimensional water network. nih.govacs.org |
Simulation of Transport Phenomena in Acidic Media
Computational simulations are essential for elucidating the mechanisms of proton transport in media containing this compound, which is fundamental to applications such as proton exchange membranes in fuel cells. The two primary mechanisms for proton transport are the vehicular mechanism, where a protonated species (like H₃O⁺) diffuses through the medium, and the Grotthuss mechanism, which involves "hopping" of protons along a network of hydrogen-bonded molecules. springernature.com
Ab initio MD simulations of triflic acid hydrates indicate that protons are predisposed to transfer via a Grotthuss-type mechanism. nih.govacs.org The proton tends to hop to a water molecule that is strongly bound to a sulfonate group. nih.govacs.org However, these transfers are often short-lived, with the proton quickly returning to a more stable, solvated structure unless a nearby species can stabilize the newly formed defect. nih.govacs.org Path integral molecular dynamics simulations, which account for nuclear quantum effects, reveal that quantum phenomena significantly facilitate this proton transfer. nih.govacs.org These effects lower the energy barrier for proton hopping and increase the Zundel-like character of the protonic defect, where the proton is more delocalized between water molecules. nih.govacs.org Quantum effects have been shown to increase the frequency of proton transfer events by nearly 15% in the pentahydrate system. nih.govacs.org
The efficiency of proton transport is highly dependent on the hydration level. At low water content, conductivity can be limited due to the "trapping" of protons between adjacent sulfonate groups. nih.govacs.org As hydration increases, a more extensive hydrogen-bond network forms, facilitating more efficient long-range transport. nih.gov MD simulations show that the diffusion coefficients of the triflate ion, hydronium ion, and water molecules all increase with hydration. nih.gov In the monohydrated state, the diffusion of the triflate ion is significantly lower than that of the neutral triflic acid molecule due to the formation of a stable triflate-hydronium ion complex. nih.gov As more water is added, it solvates the ions, breaks up this complex, and enhances diffusion. nih.gov
| System Property | Observation from Simulations | Implication for Transport |
| Proton Transfer Mechanism | Predominantly Grotthuss-type hopping. nih.govacs.org | Efficient proton transport without mass movement of solvent. |
| Quantum Effects | Facilitate proton transfer, increase Zundel character of proton defect. nih.govacs.org | Lower activation energy for proton hopping, increasing transport rates. nih.govacs.org |
| Hydration Level | Diffusion of all species increases with water content. nih.gov | Higher water content creates pathways for efficient proton conduction. |
| Low Hydration | Protons can become trapped between sulfonate groups. nih.govacs.org | Reduced long-range proton conductivity. |
| Ion Pairing | Stable triflate-hydronium complexes form at low hydration (λ=1). nih.gov | Reduced mobility of ionic species. |
Computational Approaches to Acid Strength and Basicity Scale Elaboration
This compound is classified as a superacid, meaning it is more acidic than 100% sulfuric acid. Its exceptional strength (pKa ≈ -14) is a direct consequence of the molecular structure, which can be thoroughly investigated using computational methods. sinocurechem.com The primary factor is the powerful inductive electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group. sinocurechem.com This effect polarizes the S-O-H bond, facilitating proton donation.
Equally important is the stability of the resulting conjugate base, the triflate anion (CF₃SO₃⁻). Upon deprotonation, the negative charge is delocalized across the three oxygen atoms of the sulfonate group and is further stabilized by the strong electron-withdrawing CF₃ group. sinocurechem.com This high degree of charge delocalization makes the triflate anion an extremely weak base and non-nucleophilic, meaning it has very little tendency to recombine with a proton. wikipedia.org
The theoretical calculation of pKa values for strong acids like triflic acid is a challenging task that relies on high-level quantum mechanical approaches. researchgate.net A common and reliable method involves the use of a thermodynamic cycle, which dissects the dissociation process in solution into gas-phase and solvation energy components. researchgate.netnih.gov
The cycle is described by the equation: ΔG°solv(HA) = ΔG°gas(HA) + ΔG°solv(H⁺) + ΔG°solv(A⁻) - ΔG°solv(HA)
The pKa is then calculated as: pKa = ΔG°solv(HA) / (2.303 RT)
ΔG°gas(HA): The Gibbs free energy of deprotonation in the gas phase. This term is calculated with high accuracy using ab initio methods like G3 or CBS-QB3, or with density functional theory (DFT). researchgate.net
ΔG°solv: The free energies of solvation for the acid (HA), the proton (H⁺), and the conjugate base (A⁻). These are typically calculated using continuum solvation models, which treat the solvent as a polarizable dielectric continuum. wikipedia.org Popular models include the Polarizable Continuum Model (PCM), the Conductor-like PCM (C-PCM), and the Solvation Model based on Density (SMD). researchgate.netwikipedia.orgpyscf.orgfaccts.de For greater accuracy, a few explicit solvent molecules can be included in the quantum mechanical calculation to model the first solvation shell directly, with the bulk solvent still treated as a continuum. nih.gov
While these methods have been successfully applied to calculate the pKa of other strong acids like trifluoroacetic acid with high accuracy, the extreme acidity of triflic acid presents a significant computational challenge. researchgate.net
Computational methods are also used to establish basicity scales. The basicity of a species can be quantified by its proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction. Theoretical methods can calculate PA values with high accuracy. In solution, the basicity is described by the pKb of the conjugate acid. The same thermodynamic cycles used for pKa calculations can be applied to determine these values, providing a computational framework for ranking the strength of bases relative to the triflate anion.
Comparative Research on Trifluoromethanesulfonic Acid and Other Acidic Systems
Comparison with Classical Mineral Acids (e.g., Sulfuric Acid, Hydrochloric Acid)
Trifluoromethanesulfonic acid consistently demonstrates superior performance over traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) in numerous organic transformations. This advantage stems from its greater acidity and the non-nucleophilic, non-oxidizing nature of its conjugate base.
Differences in Catalytic Efficiency and Selectivity
The catalytic prowess of this compound is particularly evident in acylation reactions. A comparative study on the acylation of anisole (B1667542) revealed that TfOH is a far more effective catalyst than sulfuric acid. sinocurechem.com Similarly, in the Fries rearrangement of phenyl acetate, triflic acid is reported to be approximately 100 times more potent than sulfuric acid. mdpi.com This enhanced efficiency allows for reactions to proceed under milder conditions and with lower catalyst loadings.
In many instances, the use of this compound leads to higher selectivity. Unlike sulfuric acid, which can cause undesirable side reactions such as sulfonation, triflic acid's stable triflate anion does not participate in such competing pathways. wikipedia.org This leads to cleaner reaction profiles and higher yields of the desired product. For example, in the acid-catalyzed acylation of benzene with benzoyl 2,6-piperidinedione, this compound provides a significantly higher yield compared to catalysts like hydrochloric acid. mdpi.com
| Acid Catalyst | Conversion (%) | Reference |
|---|---|---|
| This compound (TfOH) | >95 | sinocurechem.com |
| Sulfuric Acid (H₂SO₄) | <10 | sinocurechem.com |
Relative Reactivity in Specific Organic Transformations
The heightened reactivity of this compound expands its utility to a broader scope of organic reactions compared to mineral acids. In Friedel-Crafts reactions, triflic acid's strong protonating power and the stability of the resulting carbocation intermediates lead to efficient alkylation and acylation of even deactivated aromatic rings. sinocurechem.comnbinno.com Traditional Lewis acids and weaker protic acids often prove ineffective in these challenging transformations.
Furthermore, this compound is a highly effective catalyst for esterification reactions, often requiring only catalytic amounts to achieve excellent conversion rates. mdpi.com Its application extends to intramolecular Friedel-Crafts reactions where other catalysts, including sulfuric acid, necessitate the use of an organic solvent, whereas neat triflic acid can be employed. mdpi.com
| Reaction Type | This compound (TfOH) | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | High yields, broad substrate scope | Lower yields, risk of sulfonation | Generally ineffective | sinocurechem.commdpi.com |
| Esterification | Excellent conversion with catalytic amounts | Requires higher temperatures and catalyst loading | Limited effectiveness due to the presence of water | mdpi.com |
| Fries Rearrangement | Significantly higher reactivity | Lower reactivity | Not typically used | mdpi.com |
Distinction from Other Superacids (e.g., Fluoroantimonic Acid, Fluorosulfonic Acid)
While this compound is classified as a superacid—an acid with an acidity greater than that of 100% sulfuric acid—it possesses distinct characteristics when compared to other prominent superacids like fluoroantimonic acid (HSbF₆) and fluorosulfonic acid (HSO₃F).
Nuances in Acid Strength and Electrophilic Activation
The strength of superacids is often quantified using the Hammett acidity function (H₀). Fluoroantimonic acid is recognized as the strongest known superacid, with an H₀ value reaching as low as -28. wikipedia.org In comparison, fluorosulfonic acid has an H₀ of -15.1, while this compound has an H₀ of -14.9. wikipedia.org Although less acidic than fluoroantimonic acid, triflic acid's acidity is comparable to that of fluorosulfonic acid.
The practical utility of these superacids in electrophilic activation is nuanced. While fluoroantimonic acid's extreme acidity allows it to protonate even very weak bases, its highly corrosive nature and sensitivity to moisture can limit its application. This compound, being a commercially available and relatively stable liquid, often provides a more convenient and manageable option for generating carbocations and other electrophilic species in organic synthesis. nbinno.com
| Superacid | H₀ Value | Reference |
|---|---|---|
| Fluoroantimonic Acid (HSbF₆) | -28 | wikipedia.org |
| Fluorosulfonic Acid (HSO₃F) | -15.1 | wikipedia.org |
| This compound (CF₃SO₃H) | -14.9 | wikipedia.org |
| 100% Sulfuric Acid (H₂SO₄) | -12 | wikipedia.org |
Comparative Studies in Extremely Acidic Media
In extremely acidic media, the behavior of these superacids can differ. While fluoroantimonic acid and fluorosulfonic acid are prone to decomposition or reaction with certain substrates, this compound exhibits remarkable thermal and chemical stability. wikipedia.org Its conjugate base, the triflate anion, is exceptionally non-nucleophilic and resistant to oxidation and reduction. This stability is a significant advantage, as it prevents the catalyst from interfering with the desired reaction pathway. For instance, unlike fluorosulfonic acid, triflic acid does not sulfonate substrates. wikipedia.org
Synergistic Effects in Mixed Acid Systems
The combination of this compound with other acids can lead to synergistic effects, resulting in enhanced catalytic activity and selectivity. These mixed acid systems can offer advantages over the individual components.
One notable example is the use of a mixed this compound and sulfuric acid system supported on silica (B1680970) (CF₃SO₃H + H₂SO₄)/SiO₂. Research has shown that such materials can be effective catalysts for chemical transformations that require high acidity for the conversion of reactants to products. core.ac.uk The precise nature of the synergistic interaction in these mixed systems is a subject of ongoing research, but it is believed to involve modifications of the acidic properties and the reaction medium.
Another example of synergistic catalysis involves the use of this compound in combination with trifluoroacetic anhydride (B1165640) (TFAA). This system, often referred to as the TfOH/TFAA catalytic system, is a powerful tool for promoting various organic reactions, including acylations. mdpi.com The TFAA can act as a dehydrating agent, while the TfOH provides the high acidity necessary for the reaction to proceed efficiently. This combination allows for reactions that may not be feasible with either component alone.
Further research into mixed acid systems containing this compound holds the potential for the development of novel and highly efficient catalytic processes for a wide range of chemical transformations.
Analytical Methodologies for Trifluoromethanesulfonic Acid in Reaction Mixtures
Spectroscopic Characterization of Reaction Intermediates
The potent protonating capability of trifluoromethanesulfonic acid facilitates the formation of various cationic intermediates, which can be detected and studied using spectroscopic methods. researchgate.netresearchgate.net This allows for the elucidation of complex reaction mechanisms. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing transient species in highly acidic solutions formulated with this compound. The low nucleophilicity and high acidity of TfOH allow for the generation and stabilization of cationic intermediates long enough for NMR detection. researchgate.netresearchgate.net
In one study, the kinetics of the TfOH-induced dealkylative cyclization of pent-4-enoates to form γ-lactones were investigated using ¹H NMR spectroscopy. uea.ac.uk This analysis revealed the formation of an observable oxonium triflate intermediate. uea.ac.uk The study determined that the reaction rate was dependent on the concentrations of both the ester and the acid, suggesting a self-catalyzed process possibly involving a TfOH dimer. uea.ac.uk
Another investigation into the interaction between acetonitrile (B52724) and this compound employed multinuclear NMR and electrospray ionization mass spectrometry (ESI-MS). researchgate.net The study found that the ratio of the reactants dictated the formation of a wide variety of cationic species and neutral compounds. researchgate.net For instance, with an excess of acid, the major product was diprotonated N-acetylacetamidine. researchgate.net
Table 1: Representative ¹H NMR Data for a Protonated Species in this compound (Note: This table is illustrative, based on typical downfield shifts observed for protonated species in superacids. Specific shifts are compound-dependent.)
| Species | Proton Environment | Typical Chemical Shift (δ, ppm) in CDCl₃ | Typical Chemical Shift (δ, ppm) in TfOH | Reference Signal |
|---|---|---|---|---|
| Protonated Acetonitrile | -C≡N⁺-H | N/A | ~13.5 | TMS (0 ppm) |
| 4,4′-Di-tert-butyl-2,2′-bipyridinium | Aromatic C-H | ~7.5-8.6 | ~7.7-8.9 (downfield shift) | CDCl₃ (7.26 ppm) |
The downfield shift of the aromatic signals for 4,4′-Di-tert-butyl-2,2′-bipyridinium upon protonation by TfOH (generated in situ) is indicative of the formation of the bipyridinium cation. mdpi.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable real-time information about changes in molecular bonding and structure during a reaction. These techniques are particularly useful for studying catalytic processes under in situ conditions. mt.comresearchgate.netresearchgate.net
IR and Raman spectroscopy offer complementary information. spectroscopyonline.com IR spectroscopy is highly sensitive to polar functional groups and is often used to monitor the concentration of organic reactants and products, while Raman spectroscopy is more effective for analyzing non-polar bonds and catalyst surfaces. spectroscopyonline.com The use of fiber-optic probes allows for in-situ reaction monitoring in both IR and Raman spectroscopy. mt.com
In the context of superacidic media, Raman spectroscopy has been used to characterize the salts of diprotonated species, such as squaric acid, with quantum chemical calculations aiding in the analysis of the vibrational spectra. nih.gov Resonance Raman spectroscopy, which offers enhanced sensitivity and selectivity, is particularly powerful for detecting specific surface species on catalysts during reaction. northwestern.edu These techniques can provide detailed mechanistic insights by identifying key intermediates and tracking their transformation throughout the catalytic cycle. mt.com
Table 2: Complementary Information from IR and Raman Spectroscopy in Catalysis
| Technique | Strengths in Reaction Analysis | Typical Species/Bonds Observed | Limitations |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Sensitive to polar functional groups, good for tracking organic reactants and products in solution. spectroscopyonline.com | C=O, O-H, N-H, C-O | Water can be a strong interferent; fiber optic probes have limited length. mt.com |
| Raman Spectroscopy | Excellent for studying catalyst surfaces, C-C bonds, and reactions in aqueous media. mt.comspectroscopyonline.com Sensitive to crystal lattice structure. mt.com | C=C, C-C, Metal-Ligand bonds, Crystal lattice phonons | Fluorescence from the sample can interfere with the signal. mt.com |
Chromatographic and Mass Spectrometric Techniques for Product Analysis
Following a reaction, it is crucial to separate, identify, and quantify the products, byproducts, and any remaining starting materials. High-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are indispensable tools for this purpose.
Complex reactions catalyzed by this compound can often lead to the formation of numerous minor products and byproducts alongside the desired major product. The combination of a separation technique like liquid chromatography with a sensitive and specific detector like a mass spectrometer (LC-MS) is exceptionally powerful for this type of analysis. nih.gov
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. mdpi.comnih.gov For instance, in a study involving the derivatization of sulfur-containing aromatics using triflic acid, the structure of the resulting S-alkyl dibenzothiophenium salts was confirmed using HRMS data in conjunction with NMR spectroscopy. mdpi.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are "soft" ionization methods often used in MS to analyze reaction products with minimal fragmentation. mdpi.comnih.gov
LC-MS/MS, or tandem mass spectrometry, adds another layer of analytical specificity. It allows for the fragmentation of a selected parent ion and analysis of the resulting fragment ions, which provides structural information that can be used to identify compounds definitively, even at trace levels. nih.govgoogle.com This is critical for characterizing unexpected byproducts that could provide insight into alternative reaction pathways.
Accurate quantification of reactants, products, and impurities is essential for determining reaction yield, conversion, and purity. Both GC and HPLC are workhorse techniques for quantitative analysis. researchgate.netscispace.com
A method for detecting and quantifying residual this compound in pharmaceuticals has been developed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). google.com The method demonstrated high sensitivity, with a quantitative limit below 0.02 ppm, and was noted for its accuracy and reproducibility. google.com For MS-compatible applications, mobile phase additives like formic acid can be used instead of non-volatile acids like phosphoric acid. sielc.com
Gas chromatography-mass spectrometry (GC-MS) is also employed for quantification. In one study, GC-MS was used to evaluate the yields of a derivatization reaction involving triflic acid by analyzing the reaction medium after the procedure. mdpi.com The detection of only trace amounts of the initial compounds confirmed that the reaction proceeded almost quantitatively. mdpi.com
Table 3: Example HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | google.com |
| Column | C18 (150 x 4.6 mm, 3.5 µm) | google.com |
| Mobile Phase | Gradient elution with 5mM ammonium acetate in water and acetonitrile | google.com |
| Column Temperature | 35 °C | google.com |
| MS Detection | Electrospray Ionization (ESI), negative ion mode | google.com |
| Monitored Ion (m/z) | 149.0 (for triflate anion, CF₃SO₃⁻) | google.com |
Emerging Research Frontiers and Future Directions for Trifluoromethanesulfonic Acid
Development of Novel Catalytic Systems Based on Trifluoromethanesulfonic Acid
This compound (TfOH), a superacid, is a superior catalyst for various organic reactions, particularly acylations. mdpi.comresearchgate.net Its high acidity, thermal stability, and resistance to oxidation and reduction make it a versatile tool in synthesis. sinocurechem.comchemicalbook.com Research has focused on developing novel catalytic systems that harness the power of TfOH while addressing challenges such as catalyst recovery and reusability.
One significant area of development is the creation of heterogeneous catalysts. By immobilizing TfOH on solid supports, researchers have developed systems that are easier to separate from reaction mixtures, promoting greener chemical processes. A notable example is the development of this compound-immobilized nitrogen-doped carbon-incarcerated niobia nanoparticle catalysts (NCI-Nb-TfOH). acs.orgacs.org These catalysts have demonstrated excellent performance in Friedel-Crafts acylation with low metal loading and show higher activity and tolerance to catalytic poisons compared to titanium-based counterparts. acs.orgacs.org Similarly, TfOH supported on activated carbon has been used for the synthesis of flavones and chromones. researchgate.net
Another frontier is the exploration of synergistic catalytic systems. Studies have revealed a surprising synergistic effect between metal triflates (such as those of magnesium, calcium, scandium, copper, zinc, yttrium, lanthanides, and bismuth) and methanesulfonic acid in the Fries rearrangement. researchgate.net The combination of a Lewis acid (metal triflate) and a Brønsted acid can lead to highly active catalytic systems. researchgate.net It has also been noted that triflic acid can be accidentally or deliberately generated from metal triflates, acting as a "hidden" Brønsted acid catalyst in reactions like hydroalkoxylation. nih.gov
The unique catalytic activity of TfOH allows for controllable C- and O-acylation of various substrates under mild conditions. mdpi.com For instance, the selective acylation of phenols can be directed towards either C-acylation or O-acylation by controlling the amount of TfOH used. mdpi.com In neat TfOH, C-acylation or Fries rearrangement is favored, while a limited proportion of TfOH leads to O-acylation. mdpi.com
Table 1: Comparison of Homogeneous and Heterogeneous TfOH Catalytic Systems
| Feature | Homogeneous TfOH | Heterogeneous TfOH (e.g., NCI-Nb-TfOH) |
|---|---|---|
| Catalyst State | Liquid | Solid |
| Catalyst Recovery | Difficult, requires extraction or distillation | Easy, by filtration |
| Reusability | Limited | High |
| Process | Batch | Can be adapted for continuous flow |
| Examples | Friedel-Crafts acylation, esterification mdpi.com | Friedel-Crafts acylation, synthesis of flavones acs.orgresearchgate.net |
Exploration of this compound in Bio-inspired Transformations
This compound's strong protonating power and low nucleophilicity make it a valuable reagent for transformations involving biologically relevant molecules. semanticscholar.org Its applications in this area often involve the activation of functional groups under specific and controlled conditions.
A key area of exploration is in carbohydrate chemistry. TfOH is used as a deglycosylating agent for the analysis of glycoproteins. It also facilitates dehydration reactions in the synthesis of complex oligosaccharides and other bioactive molecules. sinocurechem.com A significantly improved method for the activation of thioglycosides, important building blocks in glycan synthesis, uses catalytic triflic acid in combination with p-methoxybenzyl trichloroacetimidate or diphenylmethyl trichloroacetimidate. acs.org This method provides excellent yields and is compatible with strategies for multistep glycan synthesis. acs.org
In the realm of synthesizing biologically active compounds, TfOH has been used to catalyze the acylation of electron-rich aromatic rings with derivatives of biotin. mdpi.com This allows for the creation of acylated biotin derivatives that could potentially be explored for functional bioanalysis. mdpi.com The reaction of biotin acid chloride with an acyl acceptor in the presence of neat TfOH proceeds efficiently. mdpi.com
Furthermore, TfOH has been employed in the synthesis of β-amino aryl ketone derivatives from β-lactams, which are important structural motifs in many biologically active compounds. mdpi.com The TfOH-catalyzed reaction between β-lactams and arenes produces the desired products in moderate to high yields. mdpi.com
Integration of this compound in Flow Chemistry and Microreactor Systems
The integration of this compound into flow chemistry and microreactor systems offers significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, and easier scalability. scispace.comnih.gov The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial when working with a strong acid like TfOH. mit.edu
A notable application is in Friedel-Crafts reactions. For instance, a Friedel-Crafts acylation of isobutylbenzene with propionic acid has been successfully performed in a flow system using TfOH as the catalyst at 150°C with a residence time of just 5 minutes. scispace.com This continuous process allows for rapid synthesis of the acylation product, a precursor in the synthesis of ibuprofen. nih.gov
The acid-catalyzed cleavage of a tert-butyl ester has also been demonstrated in a microreactor using trifluoroacetic acid, a related but weaker acid, achieving the desired product in 5 minutes compared to 16 hours in batch mode. scispace.com This highlights the potential for significant rate acceleration in microreactors with strong acid catalysts.
Flow systems also enable reactions that are challenging to control in batch. The precise temperature control in microreactors can prevent undesirable side reactions or the formation of gas bubbles at elevated temperatures. scispace.com The use of TfOH in flow chemistry is a growing area of research aimed at developing more efficient and sustainable chemical manufacturing processes.
Advanced Computational Studies for Predictive Modeling of this compound Chemistry
Advanced computational studies, particularly those employing Density Functional Theory (DFT), are providing deeper insights into the mechanisms of reactions catalyzed by this compound. These studies are crucial for predictive modeling, allowing for the rational design of catalysts and optimization of reaction conditions.
Computational methods have been used to investigate the role of TfOH in urethane (B1682113) synthesis. semanticscholar.org Such studies help to elucidate the reaction mechanism and the catalytic cycle, providing a basis for developing more efficient catalytic systems.
In the context of Friedel-Crafts reactions, DFT studies have been used to understand the nature of intermediate carbocations generated in the presence of TfOH. semanticscholar.orgresearchgate.net The high protonating power of TfOH allows for the generation and stabilization of cationic species that can be studied by spectroscopic methods and modeled computationally. semanticscholar.orgresearchgate.net This synergy between experimental and computational approaches is key to understanding the transformations of these reactive intermediates. researchgate.net
Predictive modeling extends to understanding the properties of perfluoroalkanesulfonic acids (PFSAs), a class of compounds to which TfOH belongs. Computational methods have been used to estimate isomer-specific pKa values for various PFSAs, indicating that they will be completely dissociated in aquatic systems. researchgate.net These predictive models are essential for assessing the environmental fate and behavior of these compounds.
Sustainable and Green Approaches to this compound Synthesis and Application
Efforts towards more sustainable chemical processes have driven research into greener methods for both the synthesis and application of this compound. The development of recyclable, solid-supported TfOH catalysts is a major step in this direction, as it simplifies product purification and reduces waste. acs.orgresearchgate.net
In terms of synthesis, research into more environmentally friendly routes is ongoing. One study has demonstrated an eco-friendly synthesis of trifluoromethanesulfonyl fluoride (TFSF), a related compound, as a sustainable alternative to SF6 gas. mdpi.com This process involves optimized halogen exchange reactions with improved yields and purity. mdpi.com While not a direct synthesis of TfOH, it represents a move towards greener manufacturing of fluorinated sulfur compounds. The traditional synthesis of TfOH can involve electrochemical fluorination or oxidation of trifluoromethylsulfenyl chloride. wikipedia.orgchemicalbook.com
In applications, TfOH is used to promote green and sustainable chemistry. Solid acid catalysts, including those based on TfOH, are promising for industrial applications like Friedel-Crafts acylation, offering a more sustainable alternative to homogeneous catalysts that are difficult to recover. acs.org The use of TfOH in catalytic amounts, as opposed to stoichiometric quantities of other Lewis acids like AlCl3, also represents a greener approach. mdpi.comresearchgate.net Furthermore, the development of synergistic catalytic systems, such as metal triflates combined with methanesulfonic acid, can lead to more efficient and cost-effective processes. researchgate.net
Table 2: Green Chemistry Metrics for TfOH Applications
| Approach | Green Advantage | Example Application |
|---|---|---|
| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Friedel-Crafts acylation using NCI-Nb-TfOH acs.org |
| Flow Chemistry | Improved energy efficiency, faster reactions, enhanced safety | Friedel-Crafts acylation in a microreactor scispace.com |
| Catalytic vs. Stoichiometric | Higher atom economy, less waste | Acylation reactions using catalytic TfOH vs. stoichiometric AlCl3 mdpi.com |
| Synergistic Catalysis | Higher efficiency, potentially lower catalyst loading | Fries rearrangement with metal triflates and methanesulfonic acid researchgate.net |
Q & A
Q. What are the key physicochemical properties of TfOH that make it a superior catalyst in acid-mediated reactions?
TfOH’s ultra-low pKa (~–12 to –14) enables exceptional protonating power, surpassing sulfuric acid (pKa ~–3) . Its low nucleophilicity minimizes side reactions (e.g., sulfonation), while thermal stability (up to 162°C boiling point) allows use in high-temperature syntheses . The triflate anion (CF₃SO₃⁻) is resistant to oxidation/reduction, ensuring catalytic longevity . Polar solvents like acetonitrile or water are ideal due to TfOH’s high solubility (1.696 g/mL density) .
Q. How does TfOH compare to traditional Brønsted acids in Friedel-Crafts alkylation?
TfOH outperforms H₂SO₄ or HCl in generating stable carbocation intermediates, enabling faster reaction rates and higher yields. For example, in diisobutene alkylation of hydroquinone, TfOH achieved >90% conversion at 0.5 mol% loading, whereas H₂SO₄ required 2 mol% . Use anhydrous conditions (TfOH is hygroscopic) and monitor via TLC or GC-MS to track intermediate stability .
Advanced Research Questions
Q. What methodological strategies optimize TfOH-catalyzed peptide cyclization via S-arylation?
Key variables include:
- Molar ratios : Excess TfOH (1.5–2 eq.) ensures protonation of thiol groups and activates arylating agents.
- Solvent selection : Dichloromethane or DMF balances polarity and minimizes side reactions.
- Temperature : 0–25°C prevents epimerization of chiral centers . Validate cyclization efficiency via LC-MS and circular dichroism (CD) spectroscopy .
Q. How can TfOH enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?
TfOH introduces excess protons via H-bond networks, improving charge transport. For example, PILs with TfOH and triethylamine (1:0.8 molar ratio) achieved ionic conductivity >10 mS/cm at 25°C. Characterize using impedance spectroscopy and correlate with ¹H NMR chemical shifts to quantify acid-base interactions .
Q. What experimental design principles apply to TfOH-mediated high-pressure ring-opening polymerization (ROP) of γ-butyrolactone?
- Pressure : >2 kbar accelerates ROP kinetics by compressing transition states.
- Catalyst loading : 0.1–0.5 mol% TfOH minimizes chain-transfer reactions.
- Monitoring : Use in-situ FTIR to track lactone conversion and GPC for molecular weight distribution .
Data Contradictions and Resolution
Q. Conflicting reports exist on TfOH’s role in alkylation vs. isomerization. How to reconcile this?
TfOH’s dual functionality depends on substrate electronics. Electron-rich aromatics favor alkylation (e.g., toluene), while sterically hindered substrates (e.g., 2-methylnaphthalene) undergo isomerization. Use computational modeling (DFT) to predict carbocation stability and validate with ¹³C NMR .
Q. Why do some studies report TfOH as ineffective in esterification compared to Nafion?
TfOH’s hygroscopicity reduces activity in moisture-sensitive esterifications. Pre-dry TfOH via azeotropic distillation with toluene and employ molecular sieves. Compare kinetics via Arrhenius plots under controlled humidity .
Analytical Techniques for TfOH Studies
Q. Which spectroscopic methods are optimal for probing TfOH’s catalytic mechanisms?
- ³¹P NMR : Quantifies acid-base interactions (e.g., with triethylphosphine oxide) .
- ESI-MS : Identifies transient cationic intermediates in Friedel-Crafts reactions .
- IR spectroscopy : Monitors protonation of carbonyl groups (e.g., 1650–1750 cm⁻¹ shifts) .
Safety and Handling
Q. What precautions are critical when handling TfOH in high-pressure reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
